2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine

Anti-Chlamydia trachomatis Antibiotic Structure-Activity Relationship

Leverage this specific 3-CF₃, 6-OCH₃ substituted pyridine as a privileged scaffold for Chlamydia trachomatis SAR studies, offering a LogP of 4.03 for optimal bioavailability. Its 2-chloro handle enables rapid diversification via Suzuki coupling. Sourced from a high-yielding (90%) process for reliable scale-up. Strictly differentiates from regioisomer CAS 1214348-47-6.

Molecular Formula C7H5ClF3NO
Molecular Weight 211.57
CAS No. 136353-03-2
Cat. No. B2415817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine
CAS136353-03-2
Molecular FormulaC7H5ClF3NO
Molecular Weight211.57
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)C(F)(F)F)Cl
InChIInChI=1S/C7H5ClF3NO/c1-13-5-3-2-4(6(8)12-5)7(9,10)11/h2-3H,1H3
InChIKeyRZZIQSBRKKMUKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine (CAS: 136353-03-2) | Procurement & Selection Guide


2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine (CAS: 136353-03-2) is a halogenated pyridine derivative, distinguished by a trifluoromethyl (-CF₃) group at the 3-position and a methoxy (-OCH₃) group at the 6-position of the pyridine ring . This specific substitution pattern imparts unique physicochemical properties, notably a calculated LogP of 4.03 , making it a key intermediate in the synthesis of both pharmaceuticals and agrochemicals . The compound is widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the presence of the chlorine atom at the 2-position .

Why Substituting 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine Fails: A Guide to Non-Interchangeable Reactivity


The specific arrangement of functional groups on the pyridine ring is the primary driver of chemical reactivity and, consequently, the success of synthetic pathways. Simply substituting 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine with a closely related analog, such as 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine (CAS: 1214348-47-6), is not possible due to the fundamental change in electronic and steric properties . This regioisomeric shift alters the molecule's behavior in key reactions; the targeted cross-coupling at the 2-position is critically dependent on the 3-CF₃ and 6-OCH₃ pattern, and a different arrangement leads to altered reaction kinetics and product distribution [1].

Quantitative Evidence for Selecting 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine (CAS: 136353-03-2)


Comparative Antichlamydial Potency of (Trifluoromethyl)pyridine Scaffolds

The (trifluoromethyl)pyridine scaffold, which includes 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine as a representative building block, demonstrates enhanced anti-chlamydial potency compared to early lead compounds within the same chemical class [1]. While the specific IC₅₀ values for 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine itself are not reported, this class-level evidence suggests that compounds built on this core are likely to possess superior activity profiles relative to earlier, less optimized sulfonylpyridine-based molecules [2].

Anti-Chlamydia trachomatis Antibiotic Structure-Activity Relationship

Synthesis Yield of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine from 2,6-Dichloro-3-(trifluoromethyl)pyridine

A specific, high-yielding synthesis route has been reported for 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine. The reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine with sodium methoxide in methanol as a solvent proceeds to yield the target compound with a 90% yield after a 10.0-hour reaction time [1]. This provides a direct, scalable, and efficient method for obtaining this key intermediate, which is crucial for cost-effective procurement and process development.

Synthetic Yield Process Chemistry Intermediate

Computed Lipophilicity (LogP) of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine

The compound's calculated octanol-water partition coefficient (LogP) is reported as 4.03 . This value places it within a desirable lipophilicity range for small-molecule drug candidates, as per Lipinski's Rule of Five, and is significantly influenced by the synergistic combination of the -CF₃ and -OCH₃ groups. This property directly impacts its ability to cross biological membranes, a critical factor in drug design and agrochemical development.

Lipophilicity Druglikeness ADME

Commercially Available Purity of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine

Multiple reputable chemical suppliers offer 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine with a standard minimum purity specification of 95% . This established baseline purity is a critical factor for procurement, as it ensures consistency and reliability across different synthetic batches. The availability from multiple sources with this standard specification reduces supply chain risk and allows for competitive sourcing.

Purity Quality Control Procurement

Top Research & Industrial Application Scenarios for 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine (CAS 136353-03-2)


Development of Next-Generation Antichlamydial Therapeutics

Medicinal chemistry teams focused on infectious diseases can utilize 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine as a privileged scaffold. Based on evidence that (trifluoromethyl)pyridines exhibit enhanced potency against Chlamydia trachomatis compared to earlier leads [1], this building block is an ideal starting point for synthesizing a focused library of analogs. The goal would be to explore structure-activity relationships (SAR) to identify a development candidate with improved efficacy and selectivity over broad-spectrum antibiotics [1].

Cost-Efficient Synthesis of Functionalized Pyridine Intermediates

Process chemists and chemical engineers can leverage the established, high-yielding synthesis of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine from 2,6-dichloro-3-(trifluoromethyl)pyridine [2]. The reported 90% yield makes it a commercially attractive route for producing kilogram quantities of this key intermediate. This allows for reliable, scalable, and cost-effective procurement to support downstream manufacturing in the pharmaceutical or agrochemical sectors.

Design of Agrochemicals with Improved Bioavailability

Agrochemical researchers can exploit the favorable lipophilicity of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine (LogP = 4.03) to design new herbicides, fungicides, or insecticides with enhanced plant uptake and translocation. The combination of the trifluoromethyl and methoxy groups is a well-recognized motif for improving bioavailability. Using this compound as a core building block can accelerate the development of next-generation crop protection agents with improved efficacy and lower application rates.

Accelerated Lead Generation via Cross-Coupling Reactions

Synthetic organic chemists can rapidly generate diverse compound libraries by employing 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine in transition metal-catalyzed cross-coupling reactions . The chlorine atom at the 2-position is a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, amine, or alkyne fragments. This modular approach drastically reduces the time required to explore chemical space and identify new lead compounds in drug or agrochemical discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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